molecular formula C8H10IN B12505556 1-(3-Iodophenyl)ethan-1-amine

1-(3-Iodophenyl)ethan-1-amine

Cat. No.: B12505556
M. Wt: 247.08 g/mol
InChI Key: UYKFZJRBIDHFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Iodophenyl)ethan-1-amine is an organic compound with the molecular formula C8H10IN It is a derivative of phenethylamine, where the phenyl ring is substituted with an iodine atom at the third position and an amino group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Iodophenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the iodination of phenethylamine derivatives. For instance, starting with 1-(3-nitrophenyl)ethan-1-amine, the nitro group can be reduced to an amino group, followed by iodination using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions. The process requires careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodophenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Iodophenyl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)ethan-1-amine involves its interaction with specific molecular targets. The iodine atom and amino group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Iodophenyl)ethan-1-amine
  • 1-(4-Iodophenyl)ethan-1-amine
  • 1-(3-Bromophenyl)ethan-1-amine
  • 1-(3-Chlorophenyl)ethan-1-amine

Uniqueness

1-(3-Iodophenyl)ethan-1-amine is unique due to the position of the iodine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its bromine and chlorine analogs, the iodine derivative exhibits different electronic and steric properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H10IN

Molecular Weight

247.08 g/mol

IUPAC Name

1-(3-iodophenyl)ethanamine

InChI

InChI=1S/C8H10IN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3

InChI Key

UYKFZJRBIDHFAG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)I)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.